molecular formula C16H10F3N3OS B2562247 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 625377-35-7

3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2562247
CAS No.: 625377-35-7
M. Wt: 349.33
InChI Key: SAQADRQFUNBTJR-UHFFFAOYSA-N
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Description

This compound, 3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, is a sophisticated small molecule building block designed for early-stage drug discovery and pharmaceutical research. Its structure integrates a thieno[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its versatile biological interactions. The presence of the electron-withdrawing trifluoromethyl group and the 3-methoxyphenyl substituent is strategically intended to enhance binding affinity and modulate the molecule's electronic properties, which can be critical for targeting specific enzymes or receptors. Compounds featuring the thieno[2,3-b]pyridine nucleus and related heterocyclic systems, such as indole derivatives, are frequently investigated for their broad biological potential . Research on analogous structures has demonstrated significant relevance in developing agents with antiviral , anti-inflammatory , and anticancer activities . The specific substitution pattern on this compound suggests potential for application in hit-to-lead optimization campaigns, particularly where targeting hydrolytic enzymes or pathways involved in inflammatory and infectious diseases is of interest. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3OS/c1-23-9-4-2-3-8(5-9)11-6-10(16(17,18)19)13-14(21)12(7-20)24-15(13)22-11/h2-6H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQADRQFUNBTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure incorporates a trifluoromethyl group and a methoxyphenyl moiety, which enhance its biological activity. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and analgesic activities.

  • Molecular Formula : C16H12F3N3OS
  • Molecular Weight : 367.35 g/mol
  • CAS Number : 625377-35-7

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of focus include its effects on cancer cell lines, anti-inflammatory properties, and analgesic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation across various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung)5.33Induction of apoptosis via Bcl-2 downregulation
MCF-7 (Breast)3.67Cell cycle arrest at G2/M phase
HCT-116 (Colon)2.28Inhibition of tubulin polymerization

The compound's mechanism involves interference with the epidermal growth factor receptor (EGFR) signaling pathway, leading to apoptotic cell death and cell cycle arrest .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits significant anti-inflammatory effects. It has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in vitro.

Table 2: Anti-inflammatory Activity Data

ModelInhibition (%)Concentration (μM)
BV-2 Microglial Cells97.710
LPS-injected MiceSignificantN/A

The anti-inflammatory mechanism is attributed to the inhibition of p38 MAPK pathways and subsequent reduction in pro-inflammatory cytokines .

Analgesic Activity

The analgesic potential of the compound has been evaluated using both hot plate and acetic acid-induced writhing tests in animal models. Results indicate that it possesses central analgesic activity.

Table 3: Analgesic Activity Data

Test TypeLatency Increase (s)Dose (mg/kg)
Hot Plate TestSignificant10
Acetic Acid TestSignificant20

These findings suggest that the compound may act on central pain pathways to provide relief .

Case Studies

A series of case studies have been conducted to further explore the pharmacological profile of this compound:

  • Study on Cancer Cell Lines :
    • Researchers observed that treatment with the compound led to a marked decrease in viability across multiple cancer types, confirming its broad-spectrum anticancer activity.
  • Inflammation Model :
    • In vivo studies demonstrated reduced inflammatory markers in mice treated with the compound after LPS injection, validating its potential for treating inflammatory diseases.

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:

  • Cytotoxicity : Studies have shown that derivatives of thieno[2,3-b]pyridines, including this compound, possess significant cytotoxic effects against several cancer cell lines. For example, research indicates promising anti-proliferative activity against MCF-7 breast cancer cells and HCT116 colorectal cancer cells, with IC50 values suggesting effective inhibition of cell growth.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μg/mL)Reference
Compound AMCF-7 Breast Cancer13.42
Compound BMDA-MB-23128.89
Compound CHCT116>85% inhibition

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

  • Anti-Proliferative Activity :
    • A study evaluated a series of thieno[2,3-b]pyridine analogues for their ability to inhibit the proliferation of colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, several analogues demonstrated over 85% inhibition at specific concentrations.
  • Cytotoxicity Assessment :
    • In vitro tests using BALB 3T3 cells indicated that certain thienopyridine derivatives exhibited low cytotoxicity while maintaining anti-tumor activity against breast cancer cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on substituent variations at positions 4, 6, and functional groups.

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Differences vs. Target Compound References
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile Phenyl Lacks methoxy group; reduced polarity and steric hindrance. Exhibits lower solubility in polar solvents .
3-Amino-6-(5-bromobenzofuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile 5-Bromobenzofuran-2-yl Bromine increases molecular weight (MW: 422.2 vs. target ~353.3) and lipophilicity (LogP: 3.8 vs. ~2.9). Potential for halogen bonding in drug design .
3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile Methyl Smaller substituent; higher solubility but reduced aromatic π-π stacking potential. Simpler synthesis (yield: 85% vs. 60–70% for methoxyphenyl analogs) .

Functional Group Variations at Position 2

Compound Name Position 2 Functional Group Key Differences vs. Target Compound References
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate Carboxylate Ester group increases hydrophilicity (LogP: 2.5 vs. ~2.9). Susceptible to hydrolysis under basic conditions .
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide Carboxamide Amide group enhances hydrogen-bonding capacity (e.g., NH₂ IR: 3320–3151 cm⁻¹). Improved bioavailability in some pharmacokinetic models .

Substituent Variations at Position 4

Compound Name Position 4 Substituent Key Differences vs. Target Compound References
3-Amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile 4-Methoxyphenyl Methoxy at position 4 instead of trifluoromethyl. Reduced electron-withdrawing effects; altered π-stacking interactions .
3-Amino-4-chloro-6-phenylthieno[2,3-b]pyridine-2-carbonitrile Chloro Chlorine substituent increases reactivity (e.g., SNAr potential). Lower metabolic stability due to dehalogenation risks .

Key Research Findings

Spectral Data Comparison

Property Target Compound 6-Phenyl Analog 6-Methyl Analog
IR (CN stretch) 2215 cm⁻¹ 2218 cm⁻¹ 2210 cm⁻¹
¹H NMR (Aromatic) δ 6.55–7.37 (m, 3-methoxyphenyl) δ 7.14–7.78 (m, phenyl) δ 2.45 (s, CH₃)
¹⁹F NMR δ -62.5 (CF₃) δ -62.3 (CF₃) δ -62.7 (CF₃)

Pharmacological Potential

  • Target Compound : The 3-methoxyphenyl group may enhance blood-brain barrier penetration compared to phenyl analogs .
  • Trifluoromethyl Group : Improves metabolic stability by resisting oxidative degradation, as seen in kinase inhibitors .
  • Carbonitrile vs. Carboxamide : Carbonitrile derivatives show superior in vitro antimicrobial activity (MIC: 2–4 µg/mL vs. 8–16 µg/mL for carboxamides) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-6-(3-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, and how can intermediates be characterized?

  • Methodology :

  • Synthetic Routes : Utilize nucleophilic substitution or cyclocondensation reactions. For example, derivatives with trifluoromethyl groups are synthesized via Knoevenagel condensation followed by cyclization using malononitrile (common in thienopyridine synthesis) .
  • Characterization : Confirm intermediates via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy. Key signals include CN stretches (~2215 cm1^{-1}) and NH2_2 vibrations (~3160 cm1^{-1}) . HRMS (APCI) validates molecular weight .

Q. How do structural modifications (e.g., methoxyphenyl vs. thiophenyl substituents) influence the compound’s physicochemical properties?

  • Methodology :

  • Compare analogs (e.g., 3-methoxyphenyl vs. thiophen-2-yl substituents) using computational tools (DFT for electron distribution) and experimental data (logP for lipophilicity). Substituents like trifluoromethyl enhance metabolic stability, while methoxy groups affect solubility .
  • X-ray crystallography (e.g., torsion angles in pyridyl/naphthyl systems) reveals steric effects and packing efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Follow GHS guidelines (UN Revision 8): Use fume hoods for dust control, wear nitrile gloves, and avoid skin contact. No specific toxicity data is available, so treat it as a hazardous organic compound with potential respiratory irritancy .
  • Emergency measures: Use activated carbon for spills and consult HSDB or CAMEO Chemicals for disposal .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., CYP450-mediated degradation of trifluoromethyl groups) .
  • Dose-Response Analysis : Use Hill plots to identify non-linear efficacy trends. Contradictions may arise from off-target effects or solubility limits in vivo .

Q. What computational strategies are effective for predicting binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FoxM1 or similar targets. Prioritize H-bonding with the amino group and π-π stacking with the trifluoromethyl-phenyl moiety .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to validate binding stability. Pay attention to solvent-accessible surfaces near the methoxyphenyl group .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodology :

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .
  • Catalysis : Use nano-catalysts (e.g., Fe3_3O4_4@SiO2_2) for cyclization steps to improve atom economy and reduce waste .

Q. What crystallographic techniques are optimal for resolving structural ambiguities in thieno[2,3-b]pyridine derivatives?

  • Methodology :

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (methanol/CHCl3_3). Analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds) to confirm dimerization trends .
  • Hirshfeld Surface Analysis : Quantify contact contributions (C⋯C, C⋯F) using CrystalExplorer to explain packing motifs .

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